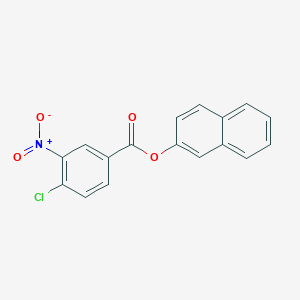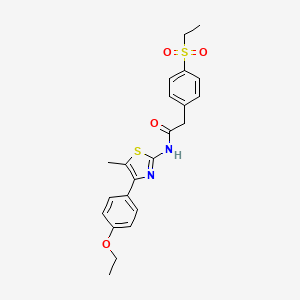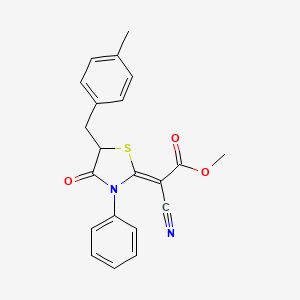
4-Cloro-3-nitrobenzoato de naftalen-2-ilo
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Naphthalen-2-yl 4-chloro-3-nitrobenzoate is a useful research compound. Its molecular formula is C17H10ClNO4 and its molecular weight is 327.72. The purity is usually 95%.
BenchChem offers high-quality Naphthalen-2-yl 4-chloro-3-nitrobenzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Naphthalen-2-yl 4-chloro-3-nitrobenzoate including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Perfil de Toxicidad y Evaluación de Seguridad
Toxicidad Aguda::- Notablemente, no hubo una diferencia estadística en los niveles de histamina, testosterona, factor 2 relacionado con el factor eritroide nuclear (Nrf2) y factor nuclear-kappa B (NF-κB), lo que indica que no se inició ninguna respuesta al estrés, toxicidad o vías de efectos adversos .
Posibles Aplicaciones Terapéuticas
Enfermedad de Alzheimer::- Estos compuestos fueron identificados, sintetizados y evaluados por su potencial in vitro e in vivo contra la enfermedad de Alzheimer .
Disponibilidad para la Investigación
- SF5 está disponible para necesidades de investigación científica de proveedores como Molport, Inc. y Life Chemicals Inc. bajo el número de registro ZINC000000268120 .
Safety and Hazards
“Naphthalen-2-yl 4-chloro-3-nitrobenzoate” has been studied for its toxicity. Acute, subacute, and developmental toxicity studies were assayed according to the Organization for Economic Cooperation and Development (OECD) guidelines . The results showed that the acute toxicity study increases the liver enzyme levels .
Mecanismo De Acción
Target of Action
It has been found to have significant effects on various biological markers, suggesting that it may interact with multiple targets .
Mode of Action
The exact mode of action of Naphthalen-2-yl 4-chloro-3-nitrobenzoate is not fully understood. It appears to interact with its targets in a way that leads to changes in various biological markers. For example, it has been found to increase liver enzyme levels and alkaline phosphatase (ALP) levels in both male and female animals .
Biochemical Pathways
Naphthalen-2-yl 4-chloro-3-nitrobenzoate seems to affect several biochemical pathways. It has been shown to increase the normal sperm count in male animals, suggesting an effect on reproductive pathways . It also appears to influence oxidative stress markers, as evidenced by decreased glutathione (GSH) levels and increased malondialdehyde (MDA) levels in the kidney and liver .
Result of Action
The action of Naphthalen-2-yl 4-chloro-3-nitrobenzoate results in various molecular and cellular effects. For instance, it has been found to increase liver enzyme levels, suggesting an effect on liver function . It also appears to influence reproductive function, as evidenced by an increase in normal sperm count in male animals . Additionally, it seems to affect oxidative stress markers, as indicated by changes in GSH and MDA levels .
Análisis Bioquímico
Biochemical Properties
Naphthalen-2-yl 4-chloro-3-nitrobenzoate has been shown to interact with various enzymes, proteins, and other biomolecules. For instance, it has been found to influence the levels of liver enzymes in acute toxicity studies . It also appears to interact with alkaline phosphatase (ALP), as levels of this enzyme were raised in both male and female animals in subacute toxicity studies .
Cellular Effects
In terms of cellular effects, Naphthalen-2-yl 4-chloro-3-nitrobenzoate has been observed to influence cell function in several ways. For example, it has been found to increase the normal sperm count in male animals, corresponding to a decrease in the abnormality count . This suggests that the compound may have a role in influencing reproductive cellular processes.
Molecular Mechanism
It has been observed to cause changes in glutathione (GSH) levels in the kidney and liver, suggesting that it may interact with this important antioxidant molecule
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Naphthalen-2-yl 4-chloro-3-nitrobenzoate have been observed to change over time. For instance, doses of 20 mg/kg in males and 4 mg/kg in females showed decreased GSH levels in the kidney and liver . Histopathological studies did not show any cellular change in these organs, suggesting that the compound may have long-term effects on cellular function .
Dosage Effects in Animal Models
The effects of Naphthalen-2-yl 4-chloro-3-nitrobenzoate have been found to vary with different dosages in animal models. For example, it has been observed to increase spermatogenesis at doses of 5 and 10 mg/kg
Metabolic Pathways
It has been found to influence the levels of GSH, suggesting that it may interact with the glutathione metabolism pathway .
Propiedades
IUPAC Name |
naphthalen-2-yl 4-chloro-3-nitrobenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10ClNO4/c18-15-8-6-13(10-16(15)19(21)22)17(20)23-14-7-5-11-3-1-2-4-12(11)9-14/h1-10H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWPBTRIVHQJISA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)OC(=O)C3=CC(=C(C=C3)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7-(benzylamino)-2-(3-methoxyphenyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2526144.png)

![5-bromo-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)furan-2-carboxamide](/img/structure/B2526148.png)

![2-((2-fluorobenzyl)thio)-8,8-dimethyl-5-(pyridin-2-yl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B2526152.png)
![2-(4-chlorophenoxy)-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)acetamide hydrochloride](/img/structure/B2526153.png)
![N-(3-chlorophenyl)-2-[(3-ethyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2526156.png)
![(E)-N-[1-(1-Benzofuran-2-yl)ethyl]-N-methyl-2-phenylethenesulfonamide](/img/structure/B2526157.png)
![4-[16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9(14),10,12-hexaen-17-yl]-N-(4-methoxyphenyl)benzenecarboxamide](/img/structure/B2526158.png)
![N-cyclohexyl-2-(7-(4-methoxyphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2526161.png)
![2-Chloro-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carboxylic acid](/img/structure/B2526162.png)
